2-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3(2H)-one
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Overview
Description
2-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3(2H)-one is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields such as medicinal chemistry and materials science. This compound is characterized by a pyrazolo[4,3-c]pyridine core, which is a fused bicyclic system containing both pyrazole and pyridine rings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3(2H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-methyl-1,2,3,4-tetrahydropyridine with hydrazine derivatives, followed by cyclization to form the desired pyrazolo[4,3-c]pyridine structure . The reaction conditions often include the use of solvents such as ethanol or acetic acid, and the reactions are typically carried out under reflux conditions to ensure complete cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the industrial synthesis more sustainable .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted compounds depending on the reagents and conditions used .
Scientific Research Applications
2-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3(2H)-one has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for the development of pharmaceutical agents, particularly those targeting neurological disorders and cancer.
Biological Studies: The compound is used in studying enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Materials Science: It is explored for its potential use in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 2-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3(2H)-one involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. In receptor binding studies, it can act as an agonist or antagonist, influencing signal transduction pathways . The exact pathways involved depend on the specific biological system being studied.
Comparison with Similar Compounds
Similar Compounds
1H-Pyrazolo[3,4-b]pyridine: Another heterocyclic compound with a similar fused ring system but different substitution patterns.
1H-Pyrazolo[3,4-d]pyrimidine: Contains a pyrimidine ring fused to a pyrazole ring, used in similar applications.
1H-Pyrrolo[2,3-b]pyridine: A related compound with a pyrrole ring fused to a pyridine ring, also explored for medicinal applications.
Uniqueness
2-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3(2H)-one is unique due to its specific substitution pattern and the presence of a tetrahydro ring system, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable scaffold for the development of novel therapeutic agents and advanced materials .
Properties
Molecular Formula |
C7H11N3O |
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Molecular Weight |
153.18 g/mol |
IUPAC Name |
2-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-one |
InChI |
InChI=1S/C7H11N3O/c1-10-7(11)5-4-8-3-2-6(5)9-10/h8-9H,2-4H2,1H3 |
InChI Key |
SZOUTBVPTIHLDV-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C2=C(N1)CCNC2 |
Origin of Product |
United States |
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